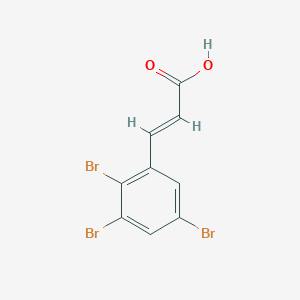
2,3,5-Tribromocinnamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5-Tribromocinnamic acid is a derivative of cinnamic acid, characterized by the presence of three bromine atoms at the 2, 3, and 5 positions on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-tribromocinnamic acid typically involves the bromination of cinnamic acid. The process can be carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing automated systems to control the reaction parameters precisely. This ensures high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 2,3,5-Tribromocinnamic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less brominated derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted cinnamic acids, while oxidation and reduction reactions can produce different oxidation states and bromination levels of the compound.
Scientific Research Applications
2,3,5-Tribromocinnamic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2,3,5-tribromocinnamic acid exerts its effects involves interactions with various molecular targets and pathways. The bromine atoms on the phenyl ring can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules. These interactions can modulate enzyme activity, disrupt cellular processes, and induce specific biological responses.
Comparison with Similar Compounds
3-Bromocinnamic Acid: A mono-brominated derivative with different reactivity and applications.
2,3,5-Triiodobenzoic Acid: Another halogenated aromatic compound with distinct properties and uses.
Uniqueness: 2,3,5-Tribromocinnamic acid is unique due to the specific positioning of the bromine atoms, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other halogenated derivatives.
Properties
Molecular Formula |
C9H5Br3O2 |
|---|---|
Molecular Weight |
384.85 g/mol |
IUPAC Name |
(E)-3-(2,3,5-tribromophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5Br3O2/c10-6-3-5(1-2-8(13)14)9(12)7(11)4-6/h1-4H,(H,13,14)/b2-1+ |
InChI Key |
JDYSIRLBFHIMOO-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1/C=C/C(=O)O)Br)Br)Br |
Canonical SMILES |
C1=C(C=C(C(=C1C=CC(=O)O)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


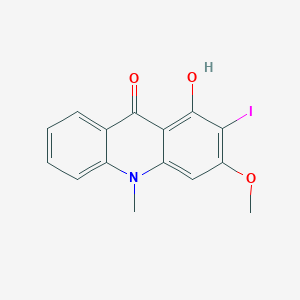
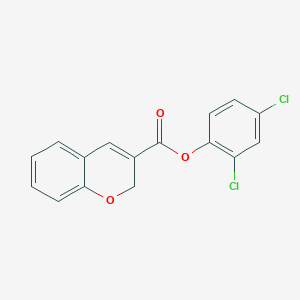
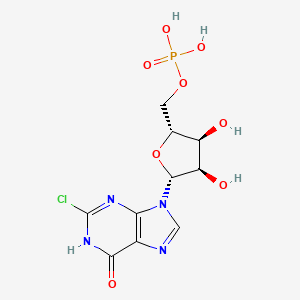

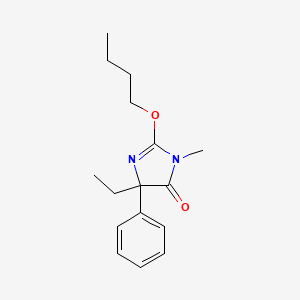


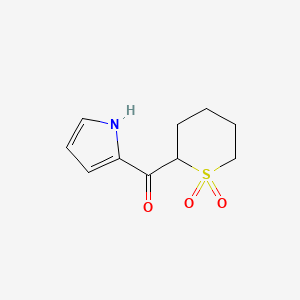
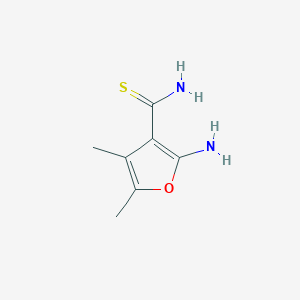
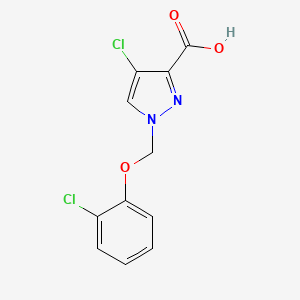


![tert-Butyl 8-(hydroxymethyl)-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B15218220.png)

